molecular formula C11H15N3O3 B13801779 Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester CAS No. 70583-15-2

Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester

Cat. No.: B13801779
CAS No.: 70583-15-2
M. Wt: 237.25 g/mol
InChI Key: MQYWPKJINMZAJV-UHFFFAOYSA-N
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Description

Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitroso group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester typically involves the reaction of benzylamine with nitrous acid to form the N-nitrosobenzylamine intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process would also incorporate purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include the disruption of normal cellular processes, leading to therapeutic effects in the case of anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methylnitroso-, ethyl ester
  • Carbamic acid, N-methyl-N-nitroso-, ethyl ester
  • Carbamic acid, n-methyl, n-nitroso-, 4[2-(n’-methyl-n’-nitroso-ureido)ethyl]phenyl ester

Uniqueness

Carbamic acid, ((N-nitrosobenzylamino)methyl)-, ethyl ester is unique due to its specific structure, which includes a benzylamine moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

70583-15-2

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl N-[[benzyl(nitroso)amino]methyl]carbamate

InChI

InChI=1S/C11H15N3O3/c1-2-17-11(15)12-9-14(13-16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,15)

InChI Key

MQYWPKJINMZAJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCN(CC1=CC=CC=C1)N=O

Origin of Product

United States

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